Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231663-84-4
VCID: VC4435729
InChI: InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H
SMILES: COC(=O)C1(CC(C1)N)F.Cl
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61

Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride

CAS No.: 2231663-84-4

Cat. No.: VC4435729

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61

* For research use only. Not for human or veterinary use.

Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride - 2231663-84-4

Specification

CAS No. 2231663-84-4
Molecular Formula C6H11ClFNO2
Molecular Weight 183.61
IUPAC Name methyl 3-amino-1-fluorocyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H
Standard InChI Key MPTPEAOONJIDPF-AKTAWHDXSA-N
SMILES COC(=O)C1(CC(C1)N)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride possesses the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol. Its IUPAC name, methyl 3-amino-1-fluorocyclobutane-1-carboxylate; hydrochloride, reflects the trans-configuration of substituents on the cyclobutane ring. The fluorine atom occupies position 1, while the amino and carboxylate groups are at positions 3 and 1, respectively. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2231663-84-4
Molecular FormulaC₆H₁₁ClFNO₂
Molecular Weight183.61 g/mol
SMILES NotationCOC(=O)C1(CC(C1)N)F.Cl
InChIKeyMPTPEAOONJIDPF-AKTAWHDXSA-N

The SMILES string COC(=O)C1(CC(C1)N)F.Cl encodes the ester group (COC=O), cyclobutane ring (C1...F), amino substituent (N), and hydrochloride counterion . X-ray crystallography or nuclear magnetic resonance (NMR) data are absent in public databases, indicating a need for further structural characterization.

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (partition coefficient) can be inferred from analogous fluorinated cyclobutane derivatives. Fluorine’s electronegativity reduces lipophilicity slightly compared to non-fluorinated analogs, but the cyclobutane ring’s strain may counterbalance this effect. The hydrochloride salt likely improves aqueous solubility, facilitating formulation for biological assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride involves multi-step organic reactions, though detailed protocols are proprietary. A generalized approach may include:

  • Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

  • Fluorination: Electrophilic fluorination at position 1 using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Amination: Introduction of the amino group at position 3 via nucleophilic substitution or reductive amination.

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Each step demands precise control of temperature, solvent polarity, and reaction time to avoid ring-opening side reactions. For instance, fluorination of strained rings often requires anhydrous conditions to prevent hydrolysis .

Biological Activity and Mechanistic Insights

Transport Mechanisms

Although direct studies on this compound are scarce, its structural analog, anti-¹⁸F-FACBC (trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid), has been extensively studied in oncology imaging. Anti-¹⁸F-FACBC uptake in prostate cancer (DU145) and glioma (C6) cells is mediated predominantly by sodium-dependent amino acid transporters, particularly system ASC (ASCT2) and system L . Competitive inhibition assays reveal that 2-amino-2-norbornanecarboxylic acid (a system L substrate) reduces uptake by ~80%, whereas α-(methylamino)isobutyric acid (system A substrate) shows minimal effect .

Key Finding:

Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride may share similar transport mechanisms due to its analogous structure, suggesting potential utility in PET imaging or targeted drug delivery .

Metabolic Stability

Fluorination at position 1 likely impedes enzymatic degradation by cytochrome P450 enzymes, as seen in anti-¹⁴C-FACBC, which exhibits prolonged circulation in rodent models . The methyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid.

Applications in Drug Discovery and Imaging

Oncology

In glioma models, anti-¹⁴C-FACBC uptake correlates with tumor proliferation rates (³H-TdR accumulation) and decreases post-temozolomide treatment, preceding MRI-detectable changes . This underscores fluorinated cyclobutane derivatives’ sensitivity as early-response biomarkers. Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride could similarly target ASCT2-overexpressing cancers, such as prostate and glioblastoma .

Neuroinflammation

Activated T/B cells exhibit elevated anti-¹⁴C-FACBC uptake compared to macrophages, hinting at applications in neuroinflammatory disorders . The hydrochloride salt’s solubility may enhance its utility in CNS-targeted therapies.

Radiopharmaceutical Development

The compound’s fluorine atom positions it as a candidate for ¹⁸F-radiolabeling, enabling PET tracer development. Its cyclobutane scaffold offers rigidity, potentially improving receptor binding affinity over flexible linear analogs .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Pharmacokinetics: Empirical data on bioavailability, plasma protein binding, and blood-brain barrier penetration are lacking.

  • Toxicity Profile: No acute or chronic toxicity studies are publicly available.

  • Stereochemical Purity: The impact of cis/trans isomerism on biological activity remains uncharacterized.

Research Priorities

  • QSAR Studies: Quantitative structure-activity relationship models could optimize substituent positions for target engagement.

  • In Vivo Imaging: Radiolabeled versions should be tested in xenograft models to validate tumor specificity.

  • Synthetic Scalability: Developing cost-effective, large-scale synthesis methods is critical for translational research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator